molecular formula C20H26O6 B1239534 (+)-Secoisolariciresinol CAS No. 145265-02-7

(+)-Secoisolariciresinol

Cat. No.: B1239534
CAS No.: 145265-02-7
M. Wt: 362.4 g/mol
InChI Key: PUETUDUXMCLALY-HZPDHXFCSA-N
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Description

(+)-Secoisolariciresinol is a lignan, a type of polyphenolic compound found in various plant sources, particularly in flaxseeds. It is known for its antioxidant properties and potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects. This compound is a precursor to enterolignans, which are produced by intestinal bacteria and have been linked to various health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Secoisolariciresinol typically involves the oxidative coupling of coniferyl alcohol. This process can be catalyzed by enzymes such as peroxidases or laccases. The reaction conditions often include an aqueous buffer system and a controlled pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms to produce the compound from renewable plant biomass. This approach is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(+)-Secoisolariciresinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form secoisolariciresinol diglucoside.

    Reduction: Reduction reactions can convert it into other lignan derivatives.

    Substitution: It can undergo substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of peroxidase enzymes.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.

Major Products

The major products formed from these reactions include secoisolariciresinol diglucoside, enterolactone, and enterodiol, which are important for their biological activities.

Scientific Research Applications

(+)-Secoisolariciresinol has a wide range of scientific research applications:

    Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.

    Biology: Research focuses on its role in plant defense mechanisms and its metabolism by intestinal bacteria.

    Medicine: It is investigated for its potential anti-cancer, anti-inflammatory, and cardiovascular protective effects.

    Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

The mechanism of action of (+)-Secoisolariciresinol involves its conversion to enterolignans by intestinal bacteria. These enterolignans can interact with estrogen receptors, modulating estrogenic activity in the body. They also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. The molecular targets include various enzymes and receptors involved in inflammatory and oxidative pathways.

Comparison with Similar Compounds

(+)-Secoisolariciresinol is unique among lignans due to its specific structure and biological activity. Similar compounds include:

    Matairesinol: Another lignan with similar antioxidant properties but different metabolic pathways.

    Pinoresinol: Known for its anti-inflammatory effects.

    Lariciresinol: Exhibits similar estrogenic activity but differs in its metabolic conversion.

These compounds share some biological activities but differ in their specific mechanisms of action and health benefits.

Biological Activity

(+)-Secoisolariciresinol (SECO) is a lignan compound primarily found in flaxseed and various plant sources. It has gained attention for its diverse biological activities, particularly its potential health benefits in cancer prevention, antioxidant defense, and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Anticancer Properties

Research indicates that this compound diglucoside (SDG), the primary form of SECO, exhibits significant anticancer activity. A study demonstrated that SDG induces pyroptosis—a form of programmed cell death—in colorectal cancer cells (HCT116). This process is mediated through the activation of caspase-1, leading to the cleavage of gasdermin D (GSDMD) and subsequent cell swelling characteristic of pyroptosis. The study highlighted that SDG treatment resulted in reduced cell viability and inhibited tumor growth in an in vivo mouse model of colorectal cancer .

Key Findings:

  • SDG inhibits HCT116 cell viability.
  • Induces caspase-1 activation and GSDMD cleavage.
  • In vivo studies show significant tumor growth inhibition.

The biological effects of SECO are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Accumulation : SECO enhances ROS levels, which play a crucial role in inducing apoptosis and pyroptosis in cancer cells .
  • PI3K/AKT Pathway Modulation : SECO inhibits phosphatidylinositol 3-kinase (PI3K) phosphorylation, contributing to its anticancer effects .
  • Antioxidant Activity : SECO has been shown to upregulate antioxidant enzyme expression, enhancing cellular protection against oxidative stress .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research indicates that it can modulate immune responses by influencing T-cell activation and reducing inflammatory cytokines. For instance, SECO supplementation has been associated with decreased inflammation in various models, including those simulating autoimmune conditions .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
AnticancerInduces pyroptosis via caspase-1 activation
AntioxidantUpregulates antioxidant enzymes
Anti-inflammatoryModulates T-cell responses
Osteogenic effectsPromotes osteoblastic differentiation

4. Metabolic Effects

Recent studies have explored the metabolic impacts of this compound, particularly its role in bone health. The gut microbiota metabolizes SECO into enterolignans, which exhibit enhanced bioactivity compared to their parent compound. These metabolites have shown promise in promoting osteoblastic differentiation and improving bone density .

Case Study: Microbial Transformation
A study involving human gut microbiota revealed the transformation of SECO into nine metabolites, some exhibiting significant osteogenic effects. The metabolites were tested for their impact on cell viability and gene expression related to bone formation .

5. Conclusion

This compound demonstrates multifaceted biological activities with promising implications for health promotion and disease prevention. Its anticancer properties, coupled with antioxidant and anti-inflammatory effects, position it as a potential therapeutic agent. Further research is warranted to fully elucidate its mechanisms and optimize its application in clinical settings.

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUETUDUXMCLALY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145265-02-7
Record name Secoisolariciresinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECOISOLARICIRESINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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